molecular formula C16H12ClN3O3 B1219209 2H-1,4-Benzodiazepin-2-one,5-(2-chlorophenyl)-1,3-dihydro-3-methyl-7-nitro- CAS No. 67027-56-9

2H-1,4-Benzodiazepin-2-one,5-(2-chlorophenyl)-1,3-dihydro-3-methyl-7-nitro-

Cat. No.: B1219209
CAS No.: 67027-56-9
M. Wt: 329.74 g/mol
InChI Key: LMUVYJCAFWGNSY-UHFFFAOYSA-N
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Description

2H-1,4-Benzodiazepin-2-one,5-(2-chlorophenyl)-1,3-dihydro-3-methyl-7-nitro- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one,5-(2-chlorophenyl)-1,3-dihydro-3-methyl-7-nitro- typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzoyl chloride.

    Nitration: The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

    Methylation: The methyl group is introduced via a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzodiazepine derivatives.

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one,5-(2-chlorophenyl)-1,3-dihydro-3-methyl-7-nitro- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological receptors, particularly GABA receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2H-1,4-Benzodiazepin-2-one,5-(2-chlorophenyl)-1,3-dihydro-3-methyl-7-nitro- is unique due to the presence of the nitro group, which can significantly alter its pharmacological properties compared to other benzodiazepines. The nitro group may enhance its binding affinity to GABA receptors, potentially leading to more potent effects.

Properties

CAS No.

67027-56-9

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)

InChI Key

LMUVYJCAFWGNSY-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl

Canonical SMILES

CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl

Synonyms

3-methylclonazepam
meclonazepam
meclonazepam, (R)-isomer
meclonazepam, (S)-isomer
Ro 11-3128
Ro 11-3624
Ro-11-3624
Ro11-3128

Origin of Product

United States

Synthesis routes and methods

Procedure details

35 g of the foregoing propionoanilide are heated to reflux in 40 ml of glacial acetic acid and 200 ml of absolute toluene for 15 minutes. The residue obtained after distillation of the solvent is treated with methylene chloride and 10% sodium bicarbonate solution. The methylene chloride solution is washed twice with 10% sodium bicarbonate solution and once with water, dried over sodium sulfate, filtered and concentrated. The residue is taken up in benzene, some racemate formed crystallising out and being filtered off. The benzene solution is evaporated and the residue crystallised from ether to give (+)-5-(o-chlorophenyl)-1,3-dihydro-3-methyl-7-nitro-2H-1,4-benzodiazepin-2-one which melts at 198°-200° C and exhibits a rotation of [α]25D =+252.1° (in methylene chloride, 1%).
Name
propionoanilide
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

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